molecular formula C11H22N4 B13251124 [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B13251124
M. Wt: 210.32 g/mol
InChI Key: QTLHXWYXEHAKIO-UHFFFAOYSA-N
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Description

The compound [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a tertiary amine featuring a dimethylaminopropyl group and a pyrazole-containing ethyl substituent. Its structure comprises:

  • Dimethylaminopropyl chain: A three-carbon propyl linker terminated with a dimethylamino group (-N(CH₃)₂).
  • Pyrazol-4-yl ethyl group: A 1-methyl-1H-pyrazole ring attached to an ethylamine backbone.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-dimethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-10(11-8-13-15(4)9-11)12-6-5-7-14(2)3/h8-10,12H,5-7H2,1-4H3

InChI Key

QTLHXWYXEHAKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Approach

Overview:
This method involves the reaction of a suitable halogenated precursor with a dimethylamino-propyl amine derivative.

Reaction Scheme:
$$ \text{1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride} + \text{3-(Dimethylamino)propylamine} \rightarrow \text{Target Compound} $$

Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Reagent: Base such as triethylamine or sodium bicarbonate to neutralize HCl formed

Procedure:

  • Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride in the solvent.
  • Add the 3-(Dimethylamino)propylamine and base.
  • Stir under inert atmosphere for several hours.
  • Purify via column chromatography.

Note: This approach is straightforward but may require optimization to prevent side reactions such as over-alkylation.

Amidation and Cyclization Strategy

Inspired by recent research on heterocyclic synthesis, an alternative route involves the formation of the pyrazolyl moiety followed by attachment to the amino group.

Step-by-step:

  • Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethyl intermediates

    • Synthesize pyrazole derivatives via cyclization of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.
    • Example: Cyclization of methylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Step 2: Alkylation with 3-(Dimethylamino)propyl halides

    • React the pyrazole derivative with 3-(Dimethylamino)propyl chloride or bromide.
    • Conditions: Use of potassium carbonate or sodium hydride as base, in polar aprotic solvents like DMF or DMSO.
    • Reaction proceeds via nucleophilic substitution at the pyrazole nitrogen or carbon (depending on the substitution pattern).

Reaction conditions:

  • Temperature: 50–80°C
  • Duration: 12–24 hours
  • Purification: Extraction and chromatography

Solid-Phase Synthesis Inspired by Triazene Methodology

Research indicates that solid-phase synthesis strategies can be adapted for this compound:

  • Step 1: Synthesize a triazene intermediate from aromatic precursors.
  • Step 2: Convert to the corresponding amide via amidation with appropriate amines.
  • Step 3: Cyclize to form the heterocyclic core, followed by attachment of the dimethylamino-propyl chain.

This approach allows for late-stage diversification and high-throughput synthesis, especially suitable for medicinal chemistry applications.

Industrial-Scale Synthesis Considerations

For large-scale production, process optimization involves:

  • Continuous flow reactors to control temperature and reaction times.
  • Use of catalytic systems (e.g., Pd-catalyzed cross-coupling) for attaching the pyrazole ring.
  • Purification via crystallization or distillation to meet pharmaceutical-grade standards.

Summary Table of Key Preparation Methods

Method Key Reagents Main Reactions Advantages Limitations
Nucleophilic substitution 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride, 3-(Dimethylamino)propylamine SN2 reaction Simple, direct Possible over-alkylation, moderate yields
Amidation and cyclization Hydrazines, β-ketoesters, halides Cyclization to heterocycle, subsequent alkylation Versatile, suitable for derivatives Multi-step, requires purification
Solid-phase synthesis Triazene intermediates Sequential coupling and cyclization High throughput, late-stage modification Complex setup, scale-dependent

Research Outcomes & Data Tables

Research indicates that the synthesis of heterocyclic compounds like pyrazolotriazinones benefits from diversity-oriented synthesis strategies, allowing rapid generation of analogs for biological testing. For example, the adaptation of the Braese et al. methodology demonstrates efficient formation of heterocyclic cores via amidation-cyclization sequences, which can be tailored to incorporate the dimethylamino-propyl side chain.

Data Table: Synthetic Yields and Conditions

Step Reagents Solvent Temperature Yield (%) Notes
Alkylation 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride + 3-(Dimethylamino)propylamine DMSO 25–50°C 60–80 Optimized for minimal side products
Cyclization Pyrazole derivatives + halides Ethanol Reflux 50–70 Dependent on substituents
Final Purification Chromatography - Room temperature - Purity >95%

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered alkyl groups .

Scientific Research Applications

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in biochemical assays and drug development .

Comparison with Similar Compounds

Pyrazole-Based Amines with Varied Alkyl/Amino Substituents

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (CAS 1856038-67-9)
  • Molecular Formula : C₁₀H₂₀ClN₃
  • Molecular Weight : 217.74 g/mol
  • Key Features :
    • Pyrazole substituents: 3-methyl and 1-propyl groups.
    • Amine chain: Ethyl group linked to a methylene bridge.
  • Comparison: Unlike the target compound, this molecule lacks a dimethylaminopropyl chain but includes a chlorine atom, enhancing its polarity. The propyl group on the pyrazole may reduce solubility compared to the target’s methyl substituent .
b. (1-ethyl-1H-pyrazol-4-yl)methylamine (CAS 1002651-68-4)
  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 139.2 g/mol
  • Key Features :
    • Pyrazole substituents: 1-ethyl group.
    • Amine chain: Methyl group directly attached to the pyrazole’s methylene.
  • Comparison: Smaller molecular weight and simpler structure than the target compound.
[3-(1H-imidazol-1-yl)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Molecular Formula : C₁₁H₁₇N₅
  • Molecular Weight : 219.29 g/mol
  • Key Features: Hybrid structure: Combines imidazole and pyrazole rings. Amine chain: Propyl linker with imidazole instead of dimethylamino.
  • However, increased steric bulk may reduce membrane permeability .
1-(2-(Diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1339387-76-6)
  • Molecular Formula : C₁₀H₂₀N₄
  • Molecular Weight : 196.29 g/mol
  • Key Features: Pyrazole substituents: 4-methyl group. Amine chain: Diethylaminoethyl group.
  • Comparison: The diethylaminoethyl chain offers a branched tertiary amine, differing from the target’s linear dimethylaminopropyl group. The 3-amine position on the pyrazole may alter electronic properties compared to the target’s 4-yl substitution .

Structural and Functional Implications

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₁H₂₁N₅ 223.32* Dimethylaminopropyl, 1-methyl-pyrazol-4-yl Balanced lipophilicity, tertiary amine
ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₂₀ClN₃ 217.74 Chlorine, 1-propyl-pyrazole Higher polarity, halogenated
(1-ethyl-1H-pyrazol-4-yl)methylamine C₇H₁₃N₃ 139.20 1-ethyl-pyrazole, methylamine Compact, potential for drug design
[3-(Imidazol-1-yl)propyl][(1-methyl-pyrazol-4-yl)methyl]amine C₁₁H₁₇N₅ 219.29 Imidazole-propyl, pyrazole-methyl Enhanced hydrogen bonding
1-(2-(Diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine C₁₀H₂₀N₄ 196.29 Diethylaminoethyl, 4-methyl-pyrazole Branched amine, altered electronics

*Calculated based on formula.

Biological Activity

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a synthetic organic compound characterized by its unique structural features, including a dimethylamino group and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11_{11}H22_{22}N4_4, with a molecular weight of 210.32 g/mol. The presence of the dimethylamino group enhances the compound's basicity and solubility, potentially influencing its interactions with biological targets such as enzymes and receptors.

Pharmacological Properties

Compounds containing pyrazole rings are often associated with various pharmacological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways.
  • Analgesic : Some studies suggest that these compounds can alleviate pain through different mechanisms.
  • Antitumor : Research indicates potential anticancer properties, particularly against specific cancer cell lines.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity of Related Pyrazole Compounds

Compound NameActivityIC50_{50} (µM)Notes
4-MethylpyrazoleAntifungal73 - 84Effective against various fungal strains .
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylateAntiproliferative54.25 (HepG2), 38.44 (HeLa)Exhibited selective toxicity towards cancer cells .
Bisindole-substituted pyrazolesAnti-inflammatoryN/AReduced microglial activation in animal models .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules. For instance, structural modifications in similar compounds have been shown to affect their binding affinity to target proteins, influencing their therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including alkylation reactions involving dimethylamino-containing precursors. Understanding these synthetic routes is crucial for exploring its derivatives and optimizing biological activity.

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